molecular formula C6H11FO2S B13155580 Cyclopentylmethanesulfonyl fluoride

Cyclopentylmethanesulfonyl fluoride

Cat. No.: B13155580
M. Wt: 166.22 g/mol
InChI Key: JKBYKTPLYISBET-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

Cyclopentylmethanesulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include potassium fluoride (KF), sulfuryl fluoride gas (SO2F2), and various nucleophiles . Reaction conditions typically involve mild temperatures and aqueous or organic solvents, depending on the desired reaction .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, nucleophilic substitution reactions yield sulfonyl-substituted products, while electrophilic fluorination results in fluorinated derivatives .

Biological Activity

Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate has the following chemical properties:

  • Molecular Formula : C₁₂H₁₅N₃O₂S
  • Molecular Weight : 253.34 g/mol
  • IUPAC Name : Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate

The compound contains a carbamothioyl group that is essential for its biological activity, particularly in interactions with various biological targets.

The biological activity of Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use as an antibiotic agent.
  • Anti-inflammatory Effects : Research has demonstrated that Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate can modulate inflammatory pathways, which may contribute to its therapeutic effects in inflammatory diseases.

Biological Activity Data

Activity Type Observed Effect Reference
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionInhibits acetylcholinesterase
Anti-inflammatoryReduces cytokine levels
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate against common pathogens. The compound exhibited significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Mechanism :
    In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate resulted in a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity in Cancer Research :
    A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The IC50 values obtained were promising, suggesting further exploration for potential anticancer applications.

Properties

Molecular Formula

C6H11FO2S

Molecular Weight

166.22 g/mol

IUPAC Name

cyclopentylmethanesulfonyl fluoride

InChI

InChI=1S/C6H11FO2S/c7-10(8,9)5-6-3-1-2-4-6/h6H,1-5H2

InChI Key

JKBYKTPLYISBET-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CS(=O)(=O)F

Origin of Product

United States

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